(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a chemical compound with a unique bicyclic structure that incorporates a five-membered ring fused to a six-membered ring. This compound is characterized by the presence of methoxy groups at the 5 and 6 positions, which enhance its chemical properties and biological activity. The hydrochloride salt form of this compound improves its solubility in water, making it suitable for various scientific applications.
The compound is derived from the class of indenes, which are known for their diverse biological activities. It has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's disease .
The synthesis of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine typically involves several key steps:
In industrial settings, continuous flow reactors are often employed to scale up production while maintaining consistent quality and yield. Large-scale methoxylation processes utilize industrial-grade methanol and catalysts, while automated systems facilitate chiral resolution.
The molecular formula for (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is C_{11}H_{15}N O_{2}, with a molecular weight of 192.25 g/mol. The compound's structure features two methoxy groups attached to the indene framework, contributing to its unique properties .
The compound exhibits a specific stereochemistry due to its (R) configuration, which plays a crucial role in its biological activity and interaction with molecular targets .
(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine involves its binding to specific receptors or enzymes, modulating their activity. This compound has been shown to interact with acetylcholinesterase, inhibiting its function and thereby influencing neurotransmission pathways associated with cognitive processes .
(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is typically presented as a hydrochloride salt to enhance solubility in aqueous solutions. This property is crucial for its application in biological studies.
The chemical stability and reactivity of this compound are influenced by its functional groups. The presence of methoxy groups enhances its lipophilicity and ability to cross biological membranes, which is particularly relevant for central nervous system activity .
(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine has significant applications in medicinal chemistry:
Catalytic asymmetric methods provide efficient access to enantiomerically enriched (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine while minimizing wasteful resolution steps. Chiral auxiliary-mediated diastereoselective reactions have demonstrated exceptional enantiocontrol, particularly using (R)-O-acetylmandeloyl chloride as a resolving agent. This approach achieves enantiomeric excess (ee) values exceeding 98% through crystallization-driven diastereomer separation followed by hydrolysis, establishing it as a benchmark for high-purity production at laboratory scale [4].
Complementary phase-transfer catalysis (PTC) methodologies employing cinchona alkaloid-derived catalysts (e.g., N-[4-(trifluoromethyl)benzyl]cinchoninium bromide) enable direct asymmetric amination of prochiral indanone precursors. Optimization studies reveal that solvent polarity significantly influences enantioselectivity, with toluene providing superior results (54% ee) compared to polar aprotic solvents like DMF. While current ee values (57% maximum) trail those achieved via chiral resolution, continuous catalyst design improvements show promise for enhanced performance. This metal-free approach offers advantages in avoiding transition metal contamination in pharmaceutical intermediates [5]. Recent investigations into biocatalytic strategies using lipases (e.g., Candida antarctica Lipase B) demonstrate emerging potential, particularly through enantioselective acylation of racemic amines in organic-aqueous biphasic systems, achieving up to 48% conversion with >90% ee for the remaining (R)-enantiomer [7].
The strategic use of 5,6-dimethoxy-1-indanone (CAS 91247-06-2) as a keystone precursor enables flexible synthetic routes to the target amine. The most efficient synthesis begins with acid-catalyzed cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid using Eaton's reagent (P₂O₅ in methanesulfonic acid) at 120°C, achieving 87% yield with excellent regioselectivity [2] [6]. This represents a significant improvement over traditional Friedel-Crafts acylation methods plagued by low yields and polyacylation byproducts.
The resulting indanone undergoes reductive amination through two predominant pathways:1) Direct condensation with ammonia sources (e.g., NH₄OAc/NaBH₃CN) producing racemic 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine followed by enantiomeric resolution (overall yield: 35-42%)2) Chiral pool incorporation via condensation with (R)-1-phenylethylamine followed by diastereoselective reduction (NaBH₄ in methanol) and hydrogenolytic cleavage (H₂/Pd-C), delivering the target (R)-amine in 28-31% overall yield [4] [9].
Advanced intermediates enable structural diversification; aldol condensation with N-Boc-piperidine-4-carboxaldehyde generates the donepezil core structure, demonstrating this scaffold's versatility for hybrid molecule synthesis [6]. Careful control of hydrogenation parameters (20 min reaction time, Pd-C catalyst) is crucial to prevent over-reduction to deoxygenated byproducts during downstream processing [6].
Table 1: Multi-Step Synthetic Routes from 3-(3,4-Dimethoxyphenyl)propanoic Acid
Key Step | Reagents/Conditions | Intermediate/Product | Yield | Reference |
---|---|---|---|---|
Cyclization | P₂O₅, MeSO₃H, 120°C | 5,6-Dimethoxy-1-indanone | 87% | [6] |
Aldol Condensation | N-Boc-piperidine-4-carboxaldehyde, NaH, THF | (E)-3-(4-Boc-piperidinyl)-5,6-dimethoxyindanone | 84% | [6] |
Reductive Amination (Racemic) | NH₄OAc, NaBH₃CN, MeOH | (±)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine | 76% | [4] |
Diastereoselective Reduction | (R)-1-PEA, NaBH₄, MeOH | (1R)-N-[(1R)-1-Phenylethyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine | 68% | [4] |
Nickel-catalyzed reductive amination represents a breakthrough for industrial-scale production, with patent CN101062897A documenting substantial improvements over earlier methods. Critical optimization parameters include:
The optimized protocol delivers (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine in 91% yield with 99% chemical purity and >99.5% ee at kilogram scale. Notably, this one-pot procedure eliminates the need for isolating unstable imine intermediates, enhancing process safety. Temperature control proves critical - maintaining 60-65°C prevents racemization while ensuring complete conversion within 8 hours [1].
Table 2: Optimization Parameters for Nickel-Catalyzed Reductive Amination
Variable | Screened Options | Optimal Condition | Impact on Yield/ee |
---|---|---|---|
Catalyst | Ni, Pd/C, PtO₂, Raney Ni | Nickel powder (7.5 mol%) | 91% yield (others <75%) |
Base | KOH, NaOH, K₂CO₃, Cs₂CO₃, Et₃N | 50% aq. KOH (1.8 equiv) | ee >99.5% |
Solvent | Toluene, MeOH, EtOH, THF, mixed | Toluene/EtOH (4:1) | Purity >99% |
Temperature | 50°C, 60-65°C, 70°C, reflux | 60-65°C | Prevents racemization |
Reducing Agent | H₂ (1 atm), NaBH₄, NaBH₃CN, formic acid | H₂ (1 atm) | Cleaner reaction profile |
Implementation of green chemistry principles significantly enhances the sustainability profile of (R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine manufacturing:
Solvent reduction strategies include:
Energy intensity reduction is achieved through:
Biocatalytic resolutions offer emerging green alternatives:
Life cycle analysis demonstrates 40% reduction in cumulative energy demand and 65% lower E-factor (kg waste/kg product) versus traditional resolution approaches. These advancements establish a robust framework for sustainable API manufacturing while maintaining stringent enantiopurity requirements (>99.5% ee) for pharmaceutical applications [1] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9